H-Asp(OBzl)-OH

Catalog No.
S750425
CAS No.
2177-63-1
M.F
C11H13NO4
M. Wt
223.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-Asp(OBzl)-OH

CAS Number

2177-63-1

Product Name

H-Asp(OBzl)-OH

IUPAC Name

(2S)-2-amino-4-oxo-4-phenylmethoxybutanoic acid

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

InChI

InChI=1S/C11H13NO4/c12-9(11(14)15)6-10(13)16-7-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,14,15)/t9-/m0/s1

InChI Key

VGALFAWDSNRXJK-VIFPVBQESA-N

SMILES

C1=CC=C(C=C1)COC(=O)CC(C(=O)O)N

Synonyms

H-Asp(OBzl)-OH;2177-63-1;L-Asparticacid4-benzylester;beta-BenzylL-aspartate;L-Asparticacidbeta-benzylester;MFCD00037208;L-Asparticacid,4-(phenylmethyl)ester;(S)-2-Amino-4-(benzyloxy)-4-oxobutanoicacid;(2S)-2-amino-4-(benzyloxy)-4-oxobutanoicacid;4-BenzylL-Aspartate;(2S)-2-amino-3-[benzyloxycarbonyl]propanoicacid;L-Asparticacidpoundinvertedquestionmark-benzylester;Pbb-asp;H-Asp(OBz)-OH;H-Asp-(OBzl)-OH;PubChem12969;AC1L2QAI;AC1Q5QJQ;H-Asp(OBzl)-OBzl.HCl;Poly-beta-benzyl-aspartate;Poly-beta-benzyl-L-aspartate;KSC201S8P;B2129_SIGMA;SCHEMBL730848;Benzylhydrogenbeta-L-aspartate

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CC(C(=O)[O-])[NH3+]

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)C[C@@H](C(=O)[O-])[NH3+]

Peptide Synthesis

H-Asp(OBzl)-OH is a valuable building block for the construction of peptides through a process known as solid-phase peptide synthesis (SPPS) [1]. The benzyl ester group (OBzl) serves as a protecting group for the carboxylic acid functionality of the aspartic acid side chain. This protection allows for selective coupling with other amino acids during peptide chain elongation while keeping the side chain functionality intact. Once the peptide sequence is complete, the benzyl ester group can be removed under specific conditions to reveal the free carboxylic acid group essential for peptide function [2].

Here are some resources for further reading on Solid-Phase Peptide Synthesis:

  • [1] Glaser, Christian B., et al. "Peptide chemistry." Protein-protein interactions. Humana Press, New York, NY, 1998, 197-227.
  • [2] Chan, William C., et al. "Solid-phase peptide synthesis." Peptide science. Springer, Dordrecht, 2006, 3-28.

Studies on Aspartic Acid Derivatives

H-Asp(OBzl)-OH can also be used as a starting material for the synthesis of other aspartic acid derivatives with specific functionalities. These derivatives may be employed in various research applications, including studies on protein-protein interactions, enzyme mechanisms, and development of therapeutic agents [3, 4].

Here are some resources for further reading on studies on Aspartic Acid Derivatives:

  • [3] Kobayashi, Shuhei, et al. "Development of a new fluorescent probe for aspartic acid proteases." Analytical chemistry 78.1 (2006): 138-146.
  • [4] Mauer, Robert H., et al. "Aspartic acid protease inhibitors. I. Transition-state analogs derived from aspartic acid hydroxamates." Journal of Medicinal Chemistry 29.11 (1986): 1698-1704.

H-Aspartic acid 4-benzyl ester, commonly referred to as H-Asp(OBzl)-OH, is a derivative of aspartic acid characterized by the presence of a benzyl ester group attached to its carboxyl functional group. Its molecular formula is C11H13NO4C_{11}H_{13}NO_{4} with a molecular weight of approximately 223.225 g/mol. The compound is notable for its applications in peptide synthesis and as a building block in organic chemistry due to the protective nature of the benzyl group, which prevents unwanted reactions during synthesis processes .

, including:

  • Hydrolysis: The benzyl ester can be hydrolyzed under acidic or basic conditions to yield aspartic acid.
  • Substitution: The amino group can engage in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions.

Common Reagents and Conditions

  • Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used.
  • Substitution: Alkyl halides or acyl chlorides may serve as reagents.
  • Oxidation: Potassium permanganate (KMnO4) is a common oxidizing agent, while sodium borohydride (NaBH4) may be used for reduction .

The biological activity of H-Asp(OBzl)-OH is primarily linked to its role in peptide synthesis. The protected carboxyl group allows for selective reactions, making it suitable for creating peptides that may interact with specific biological targets such as enzymes and receptors. Its derivatives have been studied for potential therapeutic applications, including their roles as enzyme inhibitors .

The synthesis of H-Asp(OBzl)-OH typically involves the protection of the carboxyl group of aspartic acid using benzyl alcohol in the presence of a dehydrating agent like thionyl chloride (SOCl2). This reaction is conducted under anhydrous conditions to prevent hydrolysis.

Industrial Production

In industrial settings, large-scale production may utilize automated esterification processes with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and advanced purification techniques such as chromatography are often employed to improve efficiency .

Studies on H-Asp(OBzl)-OH often focus on its interactions with enzymes and receptors. The compound's ability to form complexes with biological molecules makes it valuable for investigating biochemical pathways and developing new therapeutics. For instance, research has indicated that derivatives of H-Asp(OBzl)-OH can inhibit certain enzymes, providing insights into their mechanisms of action .

Several compounds are structurally similar to H-Asp(OBzl)-OH. These include:

Compound NameCAS NumberKey Differences
L-Aspartic Acid56-84-8Unprotected form without benzyl ester
H-Asp(OBzl)-OBzl.HCl6327-59-9Contains an additional benzyl ester group
H-Asp(OBzl)-NH22177-63-1Amino group instead of hydroxyl
Aspartame22839-47-0Methyl ester derivative with sweetening properties

Uniqueness of H-Asp(OBzl)-OH

H-Asp(OBzl)-OH stands out due to its specific protective function during peptide synthesis, allowing selective reactivity while maintaining stability under various conditions. Its versatility in

XLogP3

-2

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 3 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 3 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

13188-89-1

Dates

Modify: 2023-08-15

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